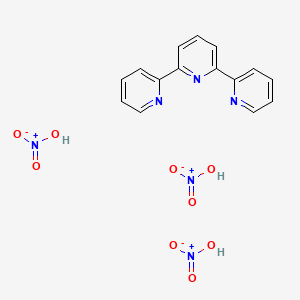

2,6-Dipyridin-2-ylpyridine;nitric acid

Description

Significance of 2,2':6',2''-Terpyridine Ligands in Contemporary Chemical Research

2,2':6',2''-Terpyridine (tpy) and its derivatives are a class of tridentate ligands that have garnered immense interest in modern chemical research. Their robust ability to bind to a wide range of metal ions, forming stable complexes, is central to their utility. nih.gov The significance of tpy ligands stems from their versatile applications across various scientific domains, including supramolecular chemistry, materials science, and catalysis. scite.ai

In supramolecular chemistry, terpyridine-based ligands are fundamental building blocks for the construction of intricate, self-assembled architectures such as molecular polygons and polyhedra. The predictable coordination geometry of tpy with metal ions allows for the rational design of these complex structures. Furthermore, the photophysical and electrochemical properties of the resulting metal complexes can be fine-tuned by modifying the terpyridine ligand, leading to the development of novel sensors, molecular switches, and light-emitting devices. acs.org

The field of materials science has also been significantly impacted by terpyridine chemistry. The incorporation of tpy-metal complexes into polymers results in metallopolymers with interesting mechanical, electronic, and optical properties. These materials are being explored for applications in areas such as data storage, photovoltaics, and nonlinear optics.

In the realm of catalysis, terpyridine ligands are employed to stabilize metal centers in various catalytic transformations. The tridentate nature of the ligand provides a stable coordination environment, which can enhance the catalytic activity and selectivity of the metal complex. nih.gov

Overview of 2,6-Dipyridin-2-ylpyridine (B73702) as a Tridentate Chelator and its Coordination Chemistry

2,6-Dipyridin-2-ylpyridine is a classic example of a tridentate chelating agent, meaning it can bind to a central metal ion through three donor atoms, in this case, the three nitrogen atoms of the pyridine (B92270) rings. This binding results in the formation of two stable five-membered chelate rings, a phenomenon that significantly enhances the thermodynamic stability of the resulting metal complex, known as the chelate effect.

The coordination of 2,6-dipyridin-2-ylpyridine to a metal ion typically occurs in a meridional fashion, where the three nitrogen atoms and the metal ion are coplanar. This arrangement leads to the formation of octahedral complexes with the general formula [M(tpy)₂]ⁿ⁺, where M is a transition metal ion. The coordination chemistry of 2,6-dipyridin-2-ylpyridine is extensive and has been studied with a vast number of transition metals, including but not limited to iron, ruthenium, cobalt, nickel, copper, and zinc.

The electronic properties of the resulting metal complexes are highly dependent on both the metal ion and any substituents on the terpyridine ligand. This tunability allows for the systematic modification of the complex's redox potentials, absorption and emission spectra, and excited-state lifetimes.

Below is an interactive data table summarizing the coordination of 2,6-dipyridin-2-ylpyridine with various metal ions and some of their characteristic features.

| Metal Ion | Coordination Number | Typical Geometry | Notable Properties of the Complex |

| Iron(II) | 6 | Octahedral | Strong charge-transfer bands in the visible region, redox activity. |

| Ruthenium(II) | 6 | Octahedral | Rich photophysical and electrochemical properties, used in solar cells and sensors. |

| Cobalt(II) | 6 | Octahedral | Can exhibit interesting magnetic properties. |

| Nickel(II) | 6 | Octahedral | Used in catalysis and materials science. |

| Copper(II) | 5 or 6 | Distorted Octahedral/Square Pyramidal | Interesting electronic and magnetic properties. |

| Zinc(II) | 6 | Octahedral | Luminescent properties, used in sensors. |

Contextualizing the Nitric Acid Derivative within 2,6-Dipyridin-2-ylpyridine Chemistry

The compound "2,6-Dipyridin-2-ylpyridine;nitric acid" is the salt formed from the reaction of the basic 2,6-dipyridin-2-ylpyridine ligand with nitric acid. In this derivative, one or more of the nitrogen atoms of the pyridine rings are protonated, and the nitrate (B79036) ion (NO₃⁻) acts as the counter-ion. The existence of this compound is confirmed by its Chemical Abstracts Service (CAS) registry number: 921930-68-9. chemsrc.com

While detailed studies focusing solely on the synthesis and characterization of this specific nitric acid salt are not extensively reported in the literature, its chemical nature can be understood from the broader context of protonated terpyridine species. The use of inorganic acids, including nitric acid, for the protonation of terpyridine and its derivatives has been investigated. researchgate.net

A highly relevant example is the crystal structure of a compound containing diprotonated terpyridine cations ([H₂terpy]²⁺) with hexanitratolanthanate anions. rsc.org In this structure, the terpyridine molecule is protonated on two of its nitrogen atoms, and the nitrate ions are present as counter-ions, interacting with the protonated ligand through hydrogen bonding. This provides a structural model for how the nitric acid derivative of 2,6-dipyridin-2-ylpyridine might exist in the solid state. The protonation of the nitrogen atoms leads to a change in the conformation of the terpyridine ligand from the typical trans,trans conformation of the free ligand to a cis,cis or cis,trans conformation to accommodate the intramolecular hydrogen bonds or to facilitate crystal packing.

The formation of the nitric acid derivative is a simple acid-base reaction. The basicity of the nitrogen atoms in the pyridine rings allows them to accept protons from a strong acid like nitric acid. The degree of protonation (i.e., whether one, two, or all three nitrogen atoms are protonated) would depend on the stoichiometry of the reactants and the reaction conditions.

The properties of the this compound salt are expected to differ significantly from the parent ligand. The protonation would increase its solubility in polar solvents and alter its electronic and spectroscopic properties. The reactivity of the ligand would also be modified, as the protonated nitrogen atoms would be less available for coordination to metal ions until deprotonation occurs.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

921930-68-9 |

|---|---|

Molecular Formula |

C15H14N6O9 |

Molecular Weight |

422.31 g/mol |

IUPAC Name |

2,6-dipyridin-2-ylpyridine;nitric acid |

InChI |

InChI=1S/C15H11N3.3HNO3/c1-3-10-16-12(6-1)14-8-5-9-15(18-14)13-7-2-4-11-17-13;3*2-1(3)4/h1-11H;3*(H,2,3,4) |

InChI Key |

RBHSJQIHAVMJFU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC=N3.[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Dipyridin 2 Ylpyridine and Its Functionalized Derivatives

Established Synthetic Pathways for the 2,2':6',2''-Terpyridine Core

The construction of the 2,2':6',2''-terpyridine framework can be achieved through several synthetic strategies, each offering distinct advantages in terms of efficiency, scalability, and the introduction of functional groups.

Condensation Methodologies (e.g., Kröhnke Reaction)

The Kröhnke reaction and its variations stand as one of the most classical and widely employed methods for the synthesis of 4'-substituted-2,2':6',2''-terpyridines. researchgate.netresearchgate.net This methodology typically involves the condensation of two equivalents of a 2-acetylpyridine (B122185) derivative with a suitable aldehyde in the presence of a base and an ammonia (B1221849) source. researchgate.netresearchgate.net

The classical Kröhnke synthesis involves a multi-step process. It begins with the Claisen-Schmidt condensation of 2-acetylpyridine with an aromatic aldehyde to form an intermediate enone, often referred to as a chalcone (B49325). nih.gov This chalcone is then reacted with a "2-pyridacylpyridinium" salt, generated from the Ortoleva-King reaction of 2-acetylpyridine with pyridine (B92270) and iodine, in the presence of an ammonia source like ammonium (B1175870) acetate (B1210297) to yield the 4'-aryl-2,2':6',2''-terpyridine. nih.gov

A more streamlined "one-pot" approach is also frequently utilized, where two equivalents of 2-acetylpyridine and an aldehyde are reacted directly with a source of ammonia. nih.gov This method has been adapted for more environmentally friendly conditions, including solvent-free reactions or the use of benign solvents. beilstein-journals.org

The mechanism of the Kröhnke pyridine synthesis initiates with the enolization of an α-pyridinium methyl ketone, followed by a 1,4-addition to an α,β-unsaturated ketone (the chalcone) to form a Michael adduct. wikipedia.org This adduct tautomerizes to a 1,5-dicarbonyl intermediate. Subsequent addition of ammonia, followed by dehydration, generates an imine which then cyclizes. Elimination of the pyridinium (B92312) cation and a final dehydration step leads to the aromatic pyridine ring of the terpyridine core. wikipedia.org

Below is a table summarizing various starting materials and the corresponding terpyridine derivatives synthesized via the Kröhnke reaction.

| 2-Acetylpyridine Derivative | Aldehyde | Resulting 4'-Substituted-2,2':6',2''-terpyridine |

| 2-Acetylpyridine | Benzaldehyde | 4'-Phenyl-2,2':6',2''-terpyridine |

| 2-Acetylpyridine | 4-Hydroxybenzaldehyde | 4'-(4-Hydroxyphenyl)-2,2':6',2''-terpyridine |

| 2-Acetylpyridine | Furfural | 4'-(Furan-2-yl)-2,2':6',2''-terpyridine |

| 4-Chloro-2-acetylpyridine | Thiophene-2-carboxaldehyde | 4'-(Thiophen-2-yl)-4,4''-dichloro-2,2':6',2''-terpyridine |

Palladium-Catalyzed C-H Arylation Approaches

In recent years, palladium-catalyzed C-H arylation has emerged as a powerful tool for the synthesis of bi- and terpyridines, offering a more direct method for the formation of C-C bonds. nih.gov This approach avoids the pre-functionalization of starting materials often required in traditional cross-coupling reactions.

The synthesis of asymmetrically substituted terpyridines has been achieved through a stepwise palladium-catalyzed C-H arylation of pyridine N-oxides. researchgate.net In this method, a pyridine N-oxide is first arylated with a substituted bromopyridine to yield a 2,2'-bipyridine (B1663995) N-oxide. A second C-H arylation step with another bromopyridine derivative leads to the formation of a 2,2':6',2''-terpyridine N-oxide. Subsequent deoxygenation provides the asymmetrically substituted terpyridine. researchgate.net This strategy significantly reduces the number of synthetic steps compared to traditional cross-coupling methods. researchgate.net

The direct C-H arylation of pyridines with aryl triflates, catalyzed by palladium, has also been reported, providing regioselective arylation at the C3 position of the pyridine core. researchgate.net This method is applicable to a variety of aryl triflates and pyridines, irrespective of their steric or electronic properties. chemrxiv.org Intramolecular palladium-catalyzed C-H arylation has been successfully employed to synthesize multiply fused heteroaromatic compounds containing pyridine rings. nih.govbeilstein-journals.org

Alternative Synthetic Routes and Innovations

Beyond the Kröhnke and palladium-catalyzed methods, several other synthetic routes have been developed for the synthesis of the terpyridine core and its functionalized derivatives.

One notable method involves the ring closure of 1,5-diketones in the presence of an ammonia source. nih.gov This strategy is mechanistically related to the Kröhnke synthesis, with the 1,5-diketone being a key intermediate. nih.gov Variations of this approach include the use of iminium salts as aldehyde equivalents. nih.gov

Cross-coupling reactions, such as the Stille and Suzuki reactions, have also been utilized for the preparation of terpyridines, particularly for introducing specific functional groups that may not be compatible with the conditions of the Kröhnke reaction. nih.gov

Innovations in synthetic methodologies continue to emerge, focusing on improving yields, reducing environmental impact, and expanding the scope of accessible functionalized terpyridines. For instance, microwave-assisted organic synthesis has been applied to the Kröhnke reaction to accelerate reaction times and improve yields. beilstein-journals.org

Preparation and Isolation of 2,6-Dipyridin-2-ylpyridine (B73702);nitric acid

The basic nitrogen atoms of the pyridine rings in 2,2':6',2''-terpyridine can be protonated by acids to form the corresponding salts. The reaction with nitric acid yields 2,6-dipyridin-2-ylpyridine;nitric acid, also known as 2,2':6',2''-terpyridinium nitrate (B79036).

Protonation Reactions of 2,2':6',2''-Terpyridine with Nitric Acid

The protonation of 2,2':6',2''-terpyridine with inorganic acids, including nitric acid, has been investigated. researchgate.net The terpyridine ligand can undergo successive protonations to form mono-, di-, and tri-protonated species, depending on the acid concentration and reaction conditions. skb.se In the presence of nitric acid, the pyridine nitrogen atoms act as Brønsted-Lowry bases, accepting a proton from the acid.

The formation of the nitric acid salt can be achieved by treating a solution of 2,2':6',2''-terpyridine with nitric acid. The resulting salt can then be isolated, often by crystallization from a suitable solvent system. For instance, crystallization from a mixture of concentrated nitric acid and water has been used to obtain crystals of terpyridine-containing nitrate salts. The stoichiometry of the resulting salt (i.e., the number of nitric acid molecules per terpyridine molecule) will depend on the specific conditions employed. The formation of di-protonated terpyridine cations has been observed in the presence of lanthanide nitrates.

Characterization Techniques for the Nitric Acid Salt

The characterization of this compound involves a range of spectroscopic and analytical techniques to confirm its structure and purity.

Spectroscopic Methods:

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of the nitrate group, which exhibits characteristic stretching and bending vibrations. Additionally, changes in the vibrational modes of the terpyridine ring upon protonation can be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to characterize the terpyridinium cation in solution. Protonation of the pyridine rings leads to downfield shifts of the proton and carbon signals, providing evidence of salt formation.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum of terpyridine is altered upon protonation. Changes in the position and intensity of the absorption bands can be monitored to study the protonation equilibrium.

Elemental Analysis: Combustion analysis provides the elemental composition (C, H, N) of the compound, which can be compared with the calculated values for the proposed formula of the nitric acid salt to verify its stoichiometry.

The table below summarizes the key characterization techniques and the expected observations for this compound.

| Characterization Technique | Expected Observations |

| X-ray Crystallography | Determination of the crystal structure, including the conformation of the terpyridinium cation and the position of the nitrate anion. |

| Infrared (IR) Spectroscopy | Presence of characteristic absorption bands for the nitrate group (NO3-) and shifts in the vibrational bands of the pyridine rings upon protonation. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Downfield shifts in the 1H and 13C NMR signals of the pyridine rings compared to the free terpyridine ligand. |

| UV-Visible (UV-Vis) Spectroscopy | Shifts in the absorption maxima corresponding to the π-π* transitions of the terpyridine system upon protonation. |

| Elemental Analysis | Experimental percentages of C, H, and N consistent with the calculated values for the molecular formula of the nitric acid salt. |

Strategies for Substituent Introduction and Ligand Functionalization

The versatility of the 2,2':6',2''-terpyridine framework lends itself to a variety of synthetic modifications. These strategies are crucial for developing ligands with tailored properties for specific applications, ranging from catalysis to self-assembling supramolecular structures.

The 4'-position of the central pyridine ring is the most common site for functionalization, as modifications at this position directly influence the ligand's electronic properties and provide a straightforward vector for extending the molecular structure without introducing steric hindrance near the coordination site.

One of the most powerful and widely used methods for introducing aryl substituents at the 4'-position is the palladium-catalyzed Suzuki cross-coupling reaction . This reaction typically involves the coupling of a 4'-halo-2,2':6',2''-terpyridine, such as 4'-bromo-2,2':6',2''-terpyridine, with an arylboronic acid in the presence of a palladium catalyst and a base. This method is valued for its high yields and tolerance of a wide range of functional groups on the arylboronic acid. rsc.org

Another prominent palladium-catalyzed method is the Stille cross-coupling , which pairs an organotin reagent with an organic halide. The Stille coupling has proven to be a popular route for terpyridine preparation and functionalization due to its multigram scalability and the ability to introduce substituents at almost any desired position on the terpyridine rings.

The Kröhnke condensation represents a classical and still widely utilized "one-pot" approach. This method typically involves the reaction of two equivalents of a 2-acetylpyridine with a substituted aromatic aldehyde in the presence of a base and an ammonia source, such as ammonium acetate. nih.gov This approach is particularly effective for synthesizing 4'-aryl-substituted terpyridines. royalsocietypublishing.org

Furthermore, nucleophilic aromatic substitution offers a direct route to a variety of functional groups. Starting with 4'-chloro-2,2':6',2''-terpyridine, various nucleophiles such as alkoxides, thiophenols, and amines can be introduced at the 4'-position. For instance, reaction with sodium hydrosulfide (B80085) can yield the corresponding 4'-thiol derivative, which can be further modified. researchgate.netnih.gov

Below is a table summarizing various synthetic modifications at the 4'-position of the central pyridine ring of 2,6-dipyridin-2-ylpyridine.

| Precursor | Reagent/Catalyst System | Substituent Introduced at 4'-Position | Yield (%) |

| 4'-Bromo-2,2':6',2''-terpyridine | Arylboronic acids, Pd catalyst, base (Suzuki coupling) | Various aryl groups | High |

| 4'-Chloro-2,2':6',2''-terpyridine | Sodium hydrosulfide, then S-methyl methanethiosulfonate | Methyldisulfide | 79 |

| 2-Acetylpyridine and 4-bromobenzaldehyde | Ammonium acetate (Kröhnke condensation) | 4-Bromophenyl | 63 |

| 4'-Chloro-2,2':6',2''-terpyridine | Various phenols, K₂CO₃, DMF | Aryloxy groups | Good |

| 4'-Triflate-2,2':6',2''-terpyridine | Aryl boronic esters, Pd catalyst (Suzuki coupling) | Various aryl groups | Good |

Functionalization of the terminal pyridine rings of the 2,2':6',2''-terpyridine ligand offers another avenue for tailoring its properties. This can be achieved either by building the terpyridine from pre-functionalized pyridine precursors or by direct substitution on the intact terpyridine scaffold.

The Kröhnke synthesis can be adapted to introduce substituents on the terminal rings by using a substituted 2-acetylpyridine as a starting material. For example, the reaction of a 4-substituted-2-acetylpyridine with an appropriate aldehyde and ammonia source can yield a terpyridine with substituents at the 4- and 4''-positions. rsc.org This "bottom-up" approach allows for the synthesis of symmetrically substituted derivatives. The selective symmetrical and unsymmetrical 4,4"-functionalization of 4'-(4-bromophenyl)-2,2':6',2''-terpyridines has been achieved using this methodology. researchgate.net

Palladium-catalyzed cross-coupling reactions , such as the Stille coupling, are also versatile for peripheral functionalization. By using dihalopyridines as starting materials, one can construct terpyridines with functional groups at various positions on the terminal rings. For example, 2,6-dihalopyridines can be coupled with 2-stannylpyridines to build the terpyridine framework with pre-installed functional groups. nih.gov This methodology offers well-directed functionalization at almost every desired position of the terpyridine rings.

Direct electrophilic substitution on the terminal pyridine rings of an unsubstituted 2,2':6',2''-terpyridine is challenging due to the deactivating effect of the nitrogen atoms. However, by activating the rings, for example, through the formation of N-oxides, electrophilic substitution can be facilitated. researchgate.net

The synthesis of halo-substituted terpyridines, such as those with bromo groups on the terminal rings, provides key intermediates for further functionalization via cross-coupling reactions. For instance, palladium-catalyzed coupling of bromo-substituted terpyridines with reagents like (trimethylsilyl)acetylene can introduce alkyne functionalities. acs.org

The following table provides examples of synthetic strategies for the peripheral functionalization of 2,6-dipyridin-2-ylpyridine.

| Synthetic Strategy | Precursors | Substituent(s) Introduced at Terminal Ring(s) |

| Kröhnke Synthesis | 4-Substituted-2-acetylpyridines | Substituents at 4,4''-positions |

| Stille Coupling | 2,6-Dihalopyridines and 2-stannylpyridines | Various functional groups |

| Kröhnke Synthesis | 4-Cyano-2-acetylpyridine and 4-bromobenzaldehyde | Cyano groups at 4,4''-positions |

| Palladium-catalyzed Sonogashira Coupling | Bromo-substituted terpyridine | (Trimethylsilyl)ethynyl |

| Electrophilic substitution via N-oxide activation | 2,2':6',2''-Terpyridine-1,1''-dioxides | Various electrophiles |

Coordination Chemistry of 2,6 Dipyridin 2 Ylpyridine and Its Metal Complexes

Fundamental Coordination Modes of 2,2':6',2''-Terpyridine

2,2':6',2''-Terpyridine is classified as an NNN-type pincer ligand, characterized by its ability to bind to a metal center through three nitrogen atoms in a meridional fashion. wikipedia.orgwikipedia.org This coordination results in the formation of two stable, five-membered chelate rings. wikipedia.org Before complexation, the two terminal pyridine (B92270) rings of the free ligand typically adopt a trans geometry to minimize steric repulsion. rsc.org Upon coordination to a metal ion, the ligand undergoes a conformational change to a cis,cis conformation, allowing all three nitrogen atoms to bind to the metal in a nearly planar geometry. rsc.orgnih.gov

Tridentate NNN-Pincer Coordination

The defining feature of 2,2':6',2''-terpyridine is its role as a tridentate NNN-pincer ligand, which forms highly stable complexes with a wide range of transition metal cations. rsc.orgnih.gov This coordination mode involves the donation of lone pairs from all three pyridine nitrogen atoms to the metal center, creating a rigid and planar coordination environment. nih.gov The resulting complexes benefit from the chelate effect, which contributes to their high thermodynamic stability. The electronic properties of the terpyridine ligand, specifically its ability to act as both a σ-donor and a π-acceptor, allow it to stabilize metals in various oxidation states. rsc.orgnih.gov The low-lying lowest unoccupied molecular orbital (LUMO) of the pyridine rings can accept electron density from the metal, a property that classifies terpyridine as a "non-innocent" ligand in redox chemistry. nih.gov

Mono- and Bis-2,2':6',2''-Terpyridine Metal Complexes

Depending on the stoichiometry and the coordination preference of the metal ion, 2,2':6',2''-terpyridine can form two primary types of complexes: mono-terpyridine and bis-terpyridine complexes. rsc.orgnih.gov

Mono-terpyridine complexes , with the general formula [M(tpy)Xn] (where X represents other ligands), feature one terpyridine ligand coordinated to the metal center. The remaining coordination sites on the metal are occupied by other ligands, such as halides, solvents, or other small molecules. rsc.org The geometry of these complexes can vary, for example, five-coordinate square pyramidal or trigonal bipyramidal structures are known. nih.gov

Bis-terpyridine complexes , with the general formula [M(tpy)2]n+, are formed when two terpyridine ligands coordinate to a single metal ion. rsc.org These complexes typically adopt a pseudo-octahedral geometry, with the two terpyridine ligands arranged perpendicularly to each other. rsc.orgrsc.org This arrangement results in a stable, often sandwich-like structure. rsc.orgrsc.org Bis-terpyridine complexes are generally achiral and are known for their exceptional stability. wikipedia.orgrsc.org

Table 1: Comparison of Mono- and Bis-Terpyridine Complexes

| Feature | Mono-Terpyridine Complexes | Bis-Terpyridine Complexes |

|---|---|---|

| General Formula | [M(tpy)Xn] | [M(tpy)2]n+ |

| Number of tpy Ligands | One | Two |

| Typical Geometry | Square pyramidal, Trigonal bipyramidal | Pseudo-octahedral |

| Key Characteristics | Coordination sphere completed by other ligands (X) | Two tpy ligands arranged perpendicularly |

| Chirality | Can be chiral depending on other ligands | Generally achiral |

Complexation with Transition Metal Ions

The versatile coordinating ability of 2,2':6',2''-terpyridine allows it to form stable complexes with a wide array of transition metal ions. The resulting metallo-supramolecular structures exhibit a range of interesting properties, from intense coloration and luminescence to valuable catalytic and biological activity.

Iron(II) and Ruthenium(II) Complexes

Iron(II) and Ruthenium(II) ions, both having a d6 electron configuration, readily form stable, octahedral bis-terpyridine complexes. rsc.orgrsc.org These complexes, [Fe(tpy)2]2+ and [Ru(tpy)2]2+, are among the most extensively studied terpyridine systems due to their characteristic photophysical and electrochemical properties.

The [Fe(tpy)2]2+ complex is known for its intense purple color. whiterose.ac.uk It is a low-spin complex where the two terpyridine ligands create a strong ligand field around the iron(II) center. whiterose.ac.uk The synthesis of these sandwich-like structures is well-established, and they have been investigated for various applications, including as potential anticancer agents. rsc.orgrsc.orgresearchgate.net

The [Ru(tpy)2]2+ complex has been a cornerstone in the development of supramolecular chemistry and photochemistry. scilit.com It displays a metal-to-ligand charge-transfer (MLCT) absorption band in the visible region. wikipedia.org However, the parent [Ru(tpy)2]2+ complex is only weakly luminescent at room temperature due to efficient non-radiative decay from a low-lying metal-centered (MC) state. nih.gov Significant research has focused on modifying the terpyridine ligand to improve the photophysical properties of its ruthenium complexes. nih.govrsc.orgrsc.org For instance, introducing a strongly electron-withdrawing cyano group at the 4'-position of the terpyridine ligand can dramatically alter its photophysical and redox properties, leading to a prolonged excited-state lifetime at room temperature. scilit.com

Table 2: Selected Properties of Iron(II) and Ruthenium(II) Bis-Terpyridine Complexes

| Complex | Color | Spin State | Key Feature |

|---|---|---|---|

| [Fe(tpy)2]2+ | Intense Purple | Low-spin | Strong ligand field, potential biological activity. rsc.orgwhiterose.ac.uk |

| [Ru(tpy)2]2+ | Orange/Red | Low-spin | Exhibits MLCT absorption, weakly luminescent. wikipedia.orgnih.gov |

Cobalt(II), Nickel(II), Copper(II), Zinc(II), and Cadmium(II) Complexes

2,2':6',2''-terpyridine also forms well-defined complexes with other divalent first- and second-row transition metals.

Cobalt(II) complexes : Cobalt(II) can form both mono- and bis-terpyridine complexes, and the equilibrium between these species in solution can be influenced by the solvent and the counter-anion. rsc.org For example, [Co(tpy)2]2+ is typically a low-spin species, while mono-terpyridine complexes like [Co(tpy)X2] can be high-spin. rsc.orgwhiterose.ac.uk The distorted octahedral geometry in bis(tpy)cobalt(II) complexes has been characterized by X-ray crystallography. iucr.org

Nickel(II) complexes : Nickel(II) readily forms bis-terpyridine complexes, [Ni(tpy)2]2+, which are paramagnetic. researchgate.net Both mono- and bis-terpyridine complexes of nickel(II) have been synthesized and structurally characterized. researchgate.net

Copper(II) complexes : Copper(II) forms a variety of terpyridine complexes, often with five-coordinate geometries. nih.govrsc.org The structures can be influenced by the substituents on the terpyridine ligand and the co-ligands. nih.gov Some copper(II)-terpyridine complexes have shown promising antiproliferative activity. nih.govacs.org Dimeric structures with bridging chloride ions have also been observed. nih.gov

Zinc(II) and Cadmium(II) complexes : Zinc(II) and Cadmium(II), having a d10 electron configuration, form stable terpyridine complexes that are often luminescent. mdpi.comnih.gov Zinc(II) typically forms five-coordinate complexes of the type [Zn(tpy)Cl2], which can exhibit interesting photoluminescent properties. mdpi.comnih.gov The structure of [Zn(tpy)2]2+ has been shown to be pseudo-octahedral. acs.org The binding affinity of terpyridine for these metal ions is generally considered to be lower than for Fe(II). rsc.org

Platinum(II) and Iridium(III) Complexes

Complexes of terpyridine with heavier transition metals like platinum(II) and iridium(III) are of significant interest due to their rich photophysical properties and potential applications in materials science and biology.

Platinum(II) complexes : Platinum(II) typically forms square planar complexes. With the tridentate terpyridine ligand, it forms complexes of the type [Pt(tpy)X]+, where X is a monodentate ligand. acs.orgrsc.orgacs.org These complexes often exhibit emission from a 3MLCT excited state, particularly in the solid state. rsc.org Dinuclear platinum(II)-terpyridine complexes have also been synthesized and evaluated for their cytotoxicity. rsc.org

Iridium(III) complexes : Iridium(III) forms highly stable octahedral complexes. While the homoleptic [Ir(tpy)2]3+ complex is known and shows ligand-centered emission, much research has focused on heteroleptic and cyclometalated iridium(III) complexes incorporating terpyridine. nih.govrsc.org In some cases, the terpyridine ligand can coordinate in a bidentate fashion, leaving one pyridine ring uncoordinated. mdpi.com Cyclometalated iridium(III) complexes, where a ligand coordinates through both a nitrogen and a carbon atom, often exhibit strong phosphorescence and have been widely investigated for applications such as in organic light-emitting diodes (OLEDs). mdpi.comnih.gov The emission properties of these complexes can be tuned by modifying the ligands. rsc.orgmdpi.comrsc.org

Table 3: Summary of Platinum(II) and Iridium(III) Terpyridine Complexes

| Metal Ion | Typical Geometry | Complex Type Example | Key Properties |

|---|---|---|---|

| Platinum(II) | Square Planar | [Pt(tpy)X]+ | Luminescent, particularly in solid state; potential anticancer agents. rsc.orgrsc.org |

| Iridium(III) | Octahedral | [Ir(C^N)2(tpy)]+ | Often highly luminescent (phosphorescent); tunable emission. rsc.orgmdpi.comnih.gov |

Other Transition Metal Systems and Their Coordination Behavior

Beyond the more commonly studied transition metals, 2,6-dipyridin-2-ylpyridine (B73702) forms stable complexes with a diverse range of other transition metal ions where the nitrate (B79036) ion plays a crucial role in the coordination sphere. The geometry of these complexes is influenced by the metal ion's size, oxidation state, and the coordinating ability of the solvent and the nitrate anion itself. The nitrate ion can coordinate in a monodentate or bidentate fashion, or it can exist as a non-coordinating counter-ion.

For instance, in zinc(II) complexes, the nitrate ions can be directly coordinated to the metal center or be present as counter-ions in the crystal lattice. In the complex bis(2,2':6',2''-terpyridine)zinc(II) dinitrate dihydrate, [Zn(tpy)₂][NO₃]₂·2H₂O, the zinc ion is coordinated to two terpyridine ligands, forming a distorted octahedral geometry, with the nitrate ions acting as charge-balancing counter-ions.

The coordination behavior can be summarized in the following table:

| Metal Ion | Complex Formula Fragment | Coordination Geometry of Metal | Role of Nitrate |

| Zinc(II) | [Zn(tpy)₂]²⁺ | Distorted Octahedral | Counter-ion |

| Ruthenium(II) | [Ru(tpy)(bpy)Cl(NO)]²⁺ | Octahedral | Can be a precursor in synthesis |

| Cobalt(II) | [Co(tpy)₂]²⁺ | Octahedral | Often a counter-ion |

This table is generated based on common observations in the coordination chemistry of these metals with terpyridine and may vary depending on specific reaction conditions.

Coordination with Lanthanide Metal Ions

The coordination chemistry of 2,6-dipyridin-2-ylpyridine with lanthanide ions in the presence of nitrate is particularly rich and varied, largely due to the large ionic radii and flexible coordination numbers of the lanthanides. The nitrate ion frequently coordinates directly to the lanthanide center, often in a bidentate fashion, to satisfy the high coordination demands of these elements. nih.gov The solvent used in the synthesis plays a critical role in determining the final structure and coordination number of the complex. bath.ac.uk

Studies have shown that the reaction of hydrated lanthanide nitrates with one equivalent of terpyridine in acetonitrile (B52724) can yield complexes with different hydration levels and coordination numbers depending on the specific lanthanide ion. For example, the smaller, later lanthanides (Ho-Lu) tend to form 9-coordinate complexes of the formula [Ln(tpy)(NO₃)₃], while the larger, earlier lanthanides can accommodate additional water molecules, leading to higher coordination numbers. bath.ac.uk In ethanolic solutions, later lanthanides (Dy-Lu, Y) form 9-coordinate complexes with the formula [Ln(tpy)(NO₃)₃(EtOH)], where one nitrate coordinates in a monodentate fashion and an ethanol (B145695) molecule completes the coordination sphere. bath.ac.uk

A summary of the coordination behavior of lanthanide nitrate complexes with terpyridine is presented below:

| Lanthanide Ion | Solvent | Complex Formula | Coordination Number | Nitrate Coordination |

| La | Acetonitrile/Water | [La(tpy)(NO₃)₂(H₂O)₃]NO₃ | 10 | Bidentate |

| Ce - Dy | Acetonitrile/Water | [Ln(tpy)(NO₃)₂(H₂O)₂]NO₃ | 9 | Bidentate |

| Ho - Lu | Acetonitrile | [Ln(tpy)(NO₃)₃] | 9 | Bidentate |

| Dy - Lu, Y | Ethanol | [Ln(tpy)(NO₃)₃(EtOH)] | 9 | Two bidentate, one monodentate |

Data compiled from various crystallographic studies. nih.govbath.ac.uk

Stability and Lability of 2,6-Dipyridin-2-ylpyridine Metal Complexes

The tridentate nature of the terpyridine ligand generally leads to the formation of thermodynamically stable metal complexes. The stability of these complexes is influenced by several factors, including the nature of the metal ion, the solvent, and the presence of other ligands or counter-ions such as nitrate. The binding affinity of terpyridine towards transition metals generally follows the order: Ru²⁺ > Os²⁺ > Fe²⁺ > Zn²⁺ > Cd²⁺. nih.gov

The kinetic stability of bis-terpyridine complexes has been shown to be highly dependent on the solvent environment. rsc.org For instance, the decay rates of iron(II) bis-terpyridine complexes can vary by over five orders of magnitude in different common solvents. rsc.org This is attributed to the solvent's ability to stabilize the transition state for dissociation. rsc.org In the context of lanthanide complexes, the lability is an important factor, particularly for applications in biomedical imaging. The exchange rate of coordinated water molecules, which can be influenced by the presence of other ligands like nitrate, is a key parameter. researchgate.net For other polydentate ligands, it has been observed that a nitrate ion can be displaced from the inner coordination sphere by a water molecule, forming an ion pair, which highlights the dynamic nature of nitrate coordination. nih.gov

| Metal Ion | Complex Type | General Stability Trend | Factors Affecting Lability |

| Transition Metals (e.g., Fe²⁺, Co²⁺) | [M(tpy)₂]²⁺ | High thermodynamic stability | Solvent, nature of counter-ion |

| Lanthanide Ions (e.g., Eu³⁺, Gd³⁺) | [Ln(tpy)(NO₃)ₓ(Solvent)y] | Stable, but kinetically more labile than d-block metals | Solvent, ionic radius of Ln³⁺, coordination mode of nitrate |

This table provides a qualitative overview of stability and lability based on general principles and available research.

Heteroleptic 2,6-Dipyridin-2-ylpyridine Coordination Complexes

Heteroleptic complexes, which contain more than one type of ligand coordinated to a central metal ion, are of great interest for tuning the electronic, photophysical, and reactive properties of the metal center. The synthesis of heteroleptic terpyridine complexes can be achieved through various strategies, with stepwise assembly and one-pot methods being the most common. The presence of nitrate ions can be integral to these syntheses, either by being incorporated into the final product or by influencing the reaction pathway.

Stepwise assembly involves the sequential addition of ligands to a metal center. This method offers a high degree of control over the final product's composition and stereochemistry. A typical approach involves the synthesis of a precursor complex containing the metal ion, one terpyridine ligand, and other ancillary ligands (which could include nitrate or solvent molecules). This intermediate is then reacted with a second, different ligand to form the desired heteroleptic complex.

For example, a [M(tpy)(NO₃)ₓ(solvent)y] complex can be synthesized first and then reacted with another ligand, such as 2,2'-bipyridine (B1663995) (bpy), to form a [M(tpy)(bpy)(NO₃)z]ⁿ⁺ complex. The lability of the coordinated nitrate and solvent molecules is crucial for the success of this approach. The synthesis of heteroleptic ruthenium nitrosyl complexes, such as [RuNO(Py)(Bpy)ClOH]⁺, can be achieved by reacting a precursor like [RuNO(Py)₂Cl₂OH] with bipyridine, demonstrating a stepwise ligand exchange process. nih.gov

One-pot syntheses involve the simultaneous reaction of the metal salt, terpyridine, and one or more other ligands in a single reaction vessel. While offering less control than stepwise methods, one-pot strategies can be more efficient. The selective formation of a specific heteroleptic complex in a one-pot reaction depends on the relative stabilities of the various possible products (homoleptic and heteroleptic) and the reaction conditions.

The synthesis of substituted terpyridine ligands themselves can often be achieved through one-pot reactions, for example, by condensing 2-acetylpyridine (B122185) with an appropriate aldehyde in the presence of a base and an ammonia (B1221849) source. nih.govrsc.org Following the synthesis of the ligand, complexation with a metal salt (such as a metal nitrate) and another ligand in the same pot can lead to the formation of heteroleptic complexes. The formation of an Fe(II) bis-terpyridine complex with peripheral platinum(II) moieties has been achieved in a one-pot synthesis by utilizing orthogonal high-yielding reactions. researchgate.net

Supramolecular Assembly and Architectures Utilizing 2,6 Dipyridin 2 Ylpyridine

Principles of Coordination-Driven Self-Assembly in 2,2':6',2''-Terpyridine Systems

Coordination-driven self-assembly is a powerful strategy that utilizes the spontaneous formation of bonds between metal ions and organic ligands to construct well-defined, large-scale molecular architectures. usf.eduresearchgate.net In systems involving 2,2':6',2''-terpyridine, the assembly process is governed by several key principles.

The terpyridine ligand acts as a tridentate N3 donor, meaning it binds to a metal ion through its three nitrogen atoms, forming a highly stable chelate. researchgate.netmdpi.com This interaction is particularly strong with transition metal ions. nih.gov The fundamental and most prevalent connectivity in these systems is the pseudo-octahedral motif, where a central metal ion (M) is coordinated by two terpyridine ligands. nih.govscielo.br This nearly linear and rigid arrangement serves as a predictable and reliable structural unit for building more complex superstructures. acs.org

The choice of metal ion is crucial as it dictates the lability and stability of the resulting complex. While a wide variety of transition metals can be used, metal ions that form highly reversible coordination bonds, such as Zinc(II), Cadmium(II), and Iron(II), are often employed for the direct self-assembly of large, discrete structures. nih.govusf.edu The kinetic stability of the metal-ligand bond influences the assembly process; more labile bonds allow for "error-correction" during assembly, leading to the thermodynamically most stable product. Conversely, more inert bonds, like those with Ruthenium(II), can "lock" a structure in place. scielo.brtandfonline.com

The geometry of the final architecture is programmed into the design of the terpyridine-containing ligands. By creating multitopic ligands where two or more terpyridine units are held in specific spatial orientations by a rigid organic backbone, chemists can direct the assembly process to yield predictable shapes and sizes, from simple polygons to intricate fractal patterns. acs.orgnih.gov The combination of ligand geometry, metal ion coordination preference, and reaction conditions allows for precise control over the final supramolecular structure.

Construction of Discrete Supramolecular Structures

Discrete supramolecular structures are well-defined, finite assemblies with specific shapes and sizes. The use of multitopic 2,2':6',2''-terpyridine ligands in coordination-driven self-assembly has led to the creation of a diverse library of such architectures. researchgate.net

The synthesis of metallo-macrocycles and cages using terpyridine ligands is a testament to the precision of supramolecular design. These structures are typically formed by reacting ditopic or multitopic terpyridine ligands, where the binding units are disposed at specific angles, with suitable metal ions. For instance, ligands with a 120° angle between two terpyridine moieties are designed to form hexagonal macrocycles upon coordination with metal ions. acs.org

The formation of these cyclic structures often relies on a "transient template effect," where the metal ion guides the condensation of precursor molecules to form the macrocyclic ligand, which can sometimes be isolated after demetallation. The resulting macrocycles and cages possess nanoscale cavities with unique chemical environments, making them promising for applications in host-guest chemistry and molecular recognition.

| Ligand Type | Metal Ion | Resulting Structure | Key Feature |

| Ditopic terpyridine with 120° angle | Zn(II), Fe(II) | Hexagonal Macrocycle | Forms a mixture of macrocycles |

| Quinquedentate ligand with tpy moiety | Ni(II), Mn(II) | Macrocyclic Complex | Formed via template condensation |

Beyond simple polygons, terpyridine-based self-assembly has been employed to construct highly complex, aesthetically pleasing structures with fractal geometry. usf.edu Fractals are patterns that exhibit self-similarity at different scales. In a supramolecular context, this is achieved by designing multitopic terpyridine ligands that promote recursive growth into well-defined, non-repeating patterns.

A notable success in this area is the synthesis of "hexagon wreaths," which are supramolecular fractal architectures. acs.orgnih.gov These were self-assembled from tritopic and tetratopic terpyridine ligands with Zinc(II) ions. The use of multitopic ligands provides high geometric constraints, overcoming the challenge of forming a single, discrete hexagon, which is often difficult with simpler ditopic ligands. acs.orgnih.gov These fractal structures, with diameters of several nanometers, exhibit remarkable rigidity. acs.org The ability to create such complex, well-defined assemblies opens up new possibilities in nanoscience and materials construction. scielo.br

| Ligand Type | Metal Ion | Resulting Architecture | Diameter | Reference |

| Tritopic tpy ligand (LA) | Zn(II) | [Zn₉LA₆] Hexagon Wreath | ~5.5 nm | acs.orgnih.gov |

| Tetratopic tpy ligand (LB) | Zn(II) | [Zn₁₂LB₆] Hexagon Wreath | ~5.8 nm | acs.orgnih.gov |

Formation of Infinite Supramolecular Materials

When the self-assembly process is designed not to terminate at a discrete state, it can lead to the formation of infinite, extended materials. 2,2':6',2''-terpyridine is a vital component in the creation of such supramolecular polymers and networks.

Metallo-supramolecular polymers are long-chain assemblies held together by non-covalent metal-ligand interactions. nih.gov These materials combine the properties of traditional polymers with unique features like stimuli-responsiveness and self-healing capabilities, owing to the reversible nature of the coordination bonds. mdpi.com

The assembly is typically achieved by linking ditopic terpyridine ligands end-to-end through coordination with metal ions. nih.gov This creates a linear chain structure. The properties of these polymers can be tuned by changing the metal ion or the organic spacer between the terpyridine units. For example, self-healing hydrogels have been created by incorporating pendent terpyridine-metal complexes into copolymer networks. mdpi.com The reversible complexation and decomplexation of the terpyridine moieties with metal ions, along with other non-covalent interactions like hydrogen bonding, allow the material to repair itself after damage. mdpi.com

Metal-Organic Frameworks (MOFs) are crystalline materials composed of metal ions or clusters linked together by organic ligands, creating one-, two-, or three-dimensional porous networks. Terpyridine-based ligands have been successfully used to construct a variety of MOFs and coordination networks. tandfonline.comrsc.org

In these structures, the terpyridine-metal complex can act as either the node or the linker. For example, a 2D grid-like framework has been assembled from a ditopic 4′-pyridyl-2,2′:6′,2′′-terpyridine (pytpy) ligand and an iron(II) salt. rsc.org In this architecture, octahedral (pytpy)₂Fe(II) cations act as linkers, connecting octa-coordinate FeCl₂ centers that serve as nodes. rsc.org The layer-by-layer assembly of these 2D grids results in a 3D porous material. rsc.org Another example involves a nickel-based MOF constructed from 1,4-di([2,2':6',2''-terpyridin]-4'-yl)benzene, which forms 1D zigzag chains that are further connected by hydrogen bonding to create a 3D supramolecular structure with large channels. viserdata.com These materials are being explored for applications in catalysis and energy storage. viserdata.com

Dynamic Ligand Exchange in Supramolecular Systems

Dynamic ligand exchange is a fundamental characteristic of many metallo-supramolecular systems, allowing for the reversible assembly and disassembly of complex architectures. In systems based on 2,6-Dipyridin-2-ylpyridine (B73702) (terpyridine) and its metal complexes, this dynamic nature enables structural reorganization and adaptation. The kinetics of ligand exchange are highly dependent on the choice of metal ion, with different metals conferring varying degrees of inertness or lability to the coordination bonds. nih.govresearchgate.net

The introduction of nitric acid into such a system fundamentally alters the conditions for dynamic exchange. The nitrogen atoms of the pyridine (B92270) rings in 2,6-Dipyridin-2-ylpyridine are basic and are readily protonated in the presence of a strong acid like nitric acid. This protonation competes directly with the coordination of metal ions.

The formation of the terpyridinium cation, [H(terpy)]⁺ or [H₂(terpy)]²⁺, reduces the availability of the lone pair of electrons on the nitrogen atoms required for metal coordination. rsc.org Consequently, the presence of nitric acid can inhibit the formation of metal-ligand complexes or increase the rate of dissociation of existing complexes. This acid-induced modulation of ligand availability can be harnessed to control supramolecular assembly and disassembly. For instance, a stable metallo-supramolecular structure could be designed to fall apart at a low pH and reassemble upon neutralization. The dynamic equilibrium is thus shifted, favoring the protonated, non-coordinated ligand in acidic conditions, which provides a chemical stimulus to control the ligand exchange process. This behavior is pivotal for creating responsive materials and molecular machines where assembly can be triggered or reversed by changes in pH.

Intermolecular Interactions in Solid-State Supramolecular Assemblies

The solid-state architecture of the "2,6-Dipyridin-2-ylpyridine;nitric acid" assembly is dictated by a network of non-covalent interactions, primarily strong hydrogen bonds and π–π stacking. In the presence of nitric acid, the terpyridine molecule becomes protonated, forming a cation that then pairs with the nitrate (B79036) anion (NO₃⁻) to form a salt.

Theoretical and experimental studies have shown that terpyridine can be mono- or di-protonated, with the di-protonated form, [H₂terpy]²⁺, being prevalent in strongly acidic conditions. rsc.org In this state, the cation often adopts a cis-cis conformation, which is stabilized by intramolecular N-H···N hydrogen bonds between the protonated outer pyridine rings and the central pyridine nitrogen. rsc.org

The crystal packing is then governed by intermolecular interactions between these [H₂terpy]²⁺ cations and the nitrate anions. The primary interactions are strong hydrogen bonds where the N-H groups of the protonated pyridine rings act as hydrogen bond donors and the oxygen atoms of the nitrate anions serve as acceptors. rsc.org These interactions link the cations and anions into extended networks. In some cases, water molecules may also be incorporated into the crystal lattice, participating in the hydrogen-bonding network. rsc.org

In addition to hydrogen bonding, π–π stacking interactions between the aromatic pyridine rings of adjacent terpyridine molecules are a significant force in the solid-state assembly. nih.gov These interactions cause the molecules to stack in columns, with typical centroid-centroid distances between adjacent rings of approximately 3.8 Å. nih.gov Weaker C-H···O hydrogen bonds, between the carbon atoms of the pyridine rings and the oxygen atoms of the nitrate anions, further stabilize the three-dimensional packing. nih.gov

The interplay of these directed hydrogen bonds and less directional π–π stacking interactions results in highly ordered, crystalline supramolecular structures.

Interactive Table: Key Intermolecular Interactions in Protonated Terpyridine Assemblies

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

| Hydrogen Bonding | N-H⁺ (Protonated Pyridine) | O (Nitrate) | ~2.7 - 3.0 | Primary driving force for salt formation and crystal packing. rsc.org |

| Hydrogen Bonding | C-H (Pyridine Ring) | O (Nitrate) | ~3.0 - 3.5 | Contributes to the stability of the 3D architecture. nih.gov |

| π–π Stacking | Pyridine Ring Centroid | Pyridine Ring Centroid | ~3.8 | Leads to columnar stacking of the terpyridine units. nih.gov |

| Intramolecular H-Bond | N-H⁺ (Outer Pyridine) | N (Central Pyridine) | - | Stabilizes the cis-cis conformation of the [H₂terpy]²⁺ cation. rsc.org |

Catalytic Applications of 2,6 Dipyridin 2 Ylpyridine Metal Complexes

Homogeneous Catalysis Mediated by 2,6-Dipyridin-2-ylpyridine (B73702) Complexes

Complexes of 2,6-Dipyridin-2-ylpyridine and its derivatives are extensively used as homogeneous catalysts for a variety of organic transformations, ranging from the formation of carbon-carbon bonds to intricate energy-related processes like water splitting and carbon dioxide reduction. researchgate.net The versatility of the terpyridine scaffold allows for fine-tuning of the catalyst's steric and electronic properties through substitution on the pyridine (B92270) rings, enabling optimization for specific reactions. researchgate.net

Metal complexes of terpyridine ligands are effective catalysts for several key carbon-carbon bond-forming reactions, which are fundamental in organic synthesis. Nickel-terpyridine systems, in particular, have emerged as powerful catalysts for cross-coupling reactions, often replacing more expensive palladium-based systems. mdpi.com

Suzuki-Miyaura Coupling: Nickel complexes bearing terpyridine ligands have been successfully employed in Suzuki-Miyaura cross-coupling reactions. For instance, a molecular nickel catalyst, [(2,2′:6′,2′′-terpyridine-4′-benzoic acid)Ni(II)]Cl₂, when attached to a silica (B1680970) support, demonstrates high activity for coupling aryl halides with arylboronic acids. acs.org This heterogenized molecular catalyst can be used at loadings as low as 0.1 mol % and achieves turnover numbers nearing 2000. acs.org Similarly, a novel terpyridine-based hetero-bimetallic Ni/Pd nanosheet supported on graphene oxide (GO@Tpy-Ni/Pd) has shown high catalytic activity and recyclability for Suzuki coupling under mild conditions, highlighting the synergistic effects between the two metals. rsc.org

Heck Coupling: Palladium complexes incorporating pyridine-based tridentate ligands are excellent catalysts for the Mizoroki-Heck reaction, which couples alkenes with aryl or vinyl halides. researchgate.net While specific examples focusing solely on 2,6-dipyridin-2-ylpyridine are part of the broader class of polypyridyl ligands, related systems like 2,6-bis(1,2,4-diazaphosphol-1-yl)pyridine have been used with palladium to catalyze Heck reactions effectively. researchgate.net

Sonogashira Coupling: The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is traditionally catalyzed by a combination of palladium and copper complexes. mdpi.com Polymer-supported terpyridine-palladium complexes have been developed for this transformation, enabling the reaction to proceed in water under copper-free and aerobic conditions. jst.go.jp These catalysts can be easily recovered and reused with only a slight decrease in activity. jst.go.jp

Table 1: 2,6-Dipyridin-2-ylpyridine Metal Complexes in C-C Bond Formation

| Catalyst System | Reaction Type | Substrates | Key Findings |

|---|---|---|---|

| [(tpy-COOH)Ni(II)]Cl₂@SiO₂ | Suzuki-Miyaura | Aryl halides, Arylboronic acids | Active at 0.1 mol % loading; TON up to 2000; Recyclable. acs.org |

| GO@Tpy-Pd/Ni | Suzuki-Miyaura | Aryl bromides, Arylboronic acids | High yields under mild conditions (35°C); Synergistic effect between Pd and Ni. rsc.org |

| PS-PEG-tpy-Pd | Sonogashira | Aryl halides, Terminal alkynes | Copper-free conditions in water; Catalyst is recoverable and reusable. jst.go.jp |

| [Ni(tpy)] Complex | Reductive Coupling | Amides, Aryl iodides | Superior to bidentate ligand systems for this specific transformation. mdpi.com |

Hydrofunctionalization, the addition of an H-E bond across a C-C multiple bond, is a highly atom-economical process. Iron and cobalt complexes with terpyridine ligands have proven to be effective catalysts for these transformations, offering a more sustainable alternative to precious metal catalysts. nih.gov

Hydrosilylation: Iron complexes of the type Fe(terpy)X₂ (X = Cl, Br) can catalyze the hydrosilylation of olefins. researchgate.net While the initial complexes require activation with a reducing agent like NaBHEt₃, they selectively produce the valuable anti-Markovnikov product, 1-silylalkane. researchgate.net Iron dialkyl complexes, such as (terpy)Fe(CH₂SiMe₃)₂, are also competent precursors for the catalytic hydrosilylation of 1-octene (B94956). acs.org Cobalt-terpyridine complexes immobilized on silica gel (Co(tpy)Br₂@SiO₂) are also highly active for the hydrosilylation of alkenes and can be reused. nih.gov These immobilized systems can be activated by simple inorganic salts like K₂CO₃ and are suitable for use in continuous flow reactors. rsc.org

Hydroboration: Iron-terpyridine complexes are active in the catalytic hydroboration of alkenes and alkynes. An iron(II)-coordination polymer based on a modified 4,2′;6′,4″-terpyridine ligand has been used for the hydroboration of ketones and aldehydes. rsc.org A 3-D iron-based metal-organic framework (MOF) assembled from 4′-pyridyl-2,2′:6′,2″-terpyridine and FeCl₂ acts as a precatalyst for the syn-selective hydroboration of alkynes under mild, solvent-free conditions. rsc.orgnih.gov This catalyst demonstrates excellent chemoselectivity for alkynes over alkenes. rsc.org

Hydroamination: The addition of N-H bonds across unsaturated C-C bonds is a direct route to amines. Cationic palladium(II) complexes with pyridyl-mesoionic carbene ligands have been shown to catalyze the intermolecular hydroamination of terminal alkynes with anilines. acs.org In this system, the pyridine wingtip of the ligand is proposed to act as a proton shuttle, assisting in proton transfer steps and mimicking enzyme-like functions. acs.org

Table 2: 2,6-Dipyridin-2-ylpyridine Metal Complexes in Hydrofunctionalization

| Catalyst System | Reaction Type | Substrates | Product Type / Selectivity |

|---|---|---|---|

| Fe(terpy)X₂ / NaBHEt₃ | Hydrosilylation | 1-Octene, Hydrosilanes | Anti-Markovnikov (1-silylalkane). researchgate.net |

| Co(tpy)Br₂@SiO₂ / K₂CO₃ | Hydrosilylation | Styrene (B11656), 1-Octene | Good yields (88-92%); Reusable catalyst. rsc.org |

| (terpy)Fe(CH₂SiMe₃)₂ | Hydrosilylation | 1-Octene, Tertiary silanes | >95% conversion at 60°C. acs.org |

| Fe-MOF (from pytpy) | Hydroboration | Alkynes | syn-selective; trans-alkenylboronates. rsc.orgnih.gov |

| [Pd(Py-tzNHC)₂]²⁺ | Hydroamination | Terminal alkynes, Anilines | Markovnikov-selective. acs.org |

The splitting of water into hydrogen and oxygen is a cornerstone of many artificial photosynthesis and renewable energy strategies. Metal complexes of 2,6-dipyridin-2-ylpyridine and its analogues play crucial roles as catalysts for both the oxidation (oxygen evolution) and reduction (hydrogen evolution) half-reactions.

Ruthenium complexes with ligands such as 2,6-bis(benzimidazolyl)pyridine are effective electrocatalysts for water oxidation. rsc.org These complexes operate via a water nucleophilic attack (WNA) mechanism, and modifications to the ligand scaffold can significantly impact the rate of oxygen evolution, with turnover frequencies (TOF) reaching over 31,000 s⁻¹. rsc.org Similarly, water-soluble ruthenium complexes with bis{4′-(4-pyridyl)-2,2′:6′,2′′-terpyridine} ligands act as photosensitizers in light-driven water oxidation. diva-portal.orgresearchgate.net Heterogenized iridium complexes attached to the N-chelating sites of dipyridyl-pyridazine ligands on an SBA-15 silica support also form robust and reusable catalysts for water oxidation, showing high activity and enhanced durability compared to their homogeneous counterparts. berkeley.edu

For the reduction half-reaction, nickel complexes formed with 4′-(4-Pyridyl)-2,2′:6′,2′′-terpyridine have demonstrated electrocatalytic activity for hydrogen evolution from water, suggesting that the unique structural properties of these ligands can be harnessed for renewable energy applications. researchgate.net

The electrochemical and photochemical reduction of carbon dioxide (CO₂) into value-added chemicals like carbon monoxide (CO) or formic acid is a critical area of research for mitigating climate change and producing sustainable fuels. Earth-abundant metal complexes, particularly those of iron and copper with polypyridine ligands, are at the forefront of this field. nsf.gov

Iron(II) complexes with functionalized polypyridine ligands, such as those derived from 6-(1,1-di(pyridin-2-yl)ethyl)-2,2′-bipyridine, are selective electrocatalysts for the reduction of CO₂ to CO. researchgate.netberkeley.edu By installing protic functional groups (e.g., -NHEt) into the ligand framework, a local proton source is created in the second coordination sphere, which facilitates the cleavage of the C-O bond in CO₂. researchgate.netberkeley.edu The acidity of this group is crucial; a more acidic group (-OH) can lead to preferential H₂ evolution over CO formation. researchgate.net Copper-based catalysts coordinated with pyridine and its derivatives can also enhance the selectivity of CO₂ electroreduction towards C2+ products by providing additional CO₂ adsorption sites and suppressing the competing hydrogen evolution reaction (HER). nih.gov

Artificial photosynthesis aims to replicate the natural process of converting sunlight, water, and CO₂ into chemical energy. This typically involves integrating a light-harvesting component (photosensitizer) with catalytic centers for water oxidation and/or CO₂ reduction. researchgate.net Ruthenium(II) polypyridyl complexes, including those with terpyridine-type ligands, are widely studied as photosensitizers due to their favorable photophysical and electrochemical properties. researchgate.net

Beyond C-C bond formation and hydrofunctionalization, terpyridine metal complexes catalyze a range of other important organic reactions. researchgate.net

Oxidation Reactions: Copper(II) complexes with functionalized 2,2':6',2''-terpyridines are effective catalysts for the oxidation of alkanes and alcohols using peroxides like H₂O₂ or tert-butyl hydroperoxide (TBHP) as the oxidant. nih.govrsc.org For example, the oxidation of secondary alcohols to ketones can be achieved with yields up to 98% and turnover numbers (TON) as high as 630. nih.govrsc.org These systems can also catalyze the stereoselective oxidation of cycloalkanes. nih.govrsc.org

Electrochemical Fluoroalkylation: Nickel-terpyridine complexes can be used in electrocatalytic processes beyond CO₂ reduction. The electrochemical one-electron reduction of a [Ni(II)(tpy)Br₂] complex generates a Ni(I) species that catalyzes the addition of perfluoroalkyl radicals to olefins, leading to new functionalized products. mdpi.com

Table 3: Other Transformations Catalyzed by 2,6-Dipyridin-2-ylpyridine Metal Complexes

| Catalyst System | Reaction Type | Substrates | Oxidant/Reductant | Key Findings |

|---|---|---|---|---|

| Cu(II)-Rn-dtpy Complex | Alcohol Oxidation | Secondary alcohols | TBHP | Yields up to 98%; TON up to 630. nih.govrsc.org |

| Cu(II)-Rn-dtpy Complex | Alkane Oxidation | Cyclohexane | H₂O₂ | Yield of 23%; TON of 210. nih.govrsc.org |

| [Ni(tpy)Br₂] | Fluoroalkylation | Olefins, Fluoroalkyl halides | Electrochemical Reduction | Catalyzed by electrochemically generated Ni(I) species. mdpi.com |

Heterogeneous Catalysis and Supported 2,6-Dipyridin-2-ylpyridine Systems

The transition from homogeneous to heterogeneous catalysis is a critical step in making catalytic processes more sustainable and economically viable. Immobilizing 2,6-dipyridin-2-ylpyridine metal complexes onto solid supports combines the high selectivity and activity of molecular catalysts with the practical advantages of heterogeneous systems, such as easy separation and recyclability. These supported systems are primarily developed as metallopolymers, within metal-organic frameworks (MOFs), or as organic-inorganic hybrid materials.

Metallopolymers, or coordination polymers, are materials where metal complexes are linked together to form extended one-, two-, or three-dimensional networks. By using functionalized 2,6-dipyridin-2-ylpyridine ligands that can bridge multiple metal centers, robust and recyclable catalysts can be designed.

Research has demonstrated the catalytic potential of coordination polymers based on 4′-pyridyl-2,2′;6′,2″-terpyridine (pytpy), a derivative of tpy with an additional nitrogen coordination site. Cobalt(II) and Iron(II) coordination polymers of pytpy have shown superior performance as precatalysts for the chemo- and regioselective hydroboration and hydrosilylation of various substrates. mdpi.com For instance, a series of cobalt and iron coordination compounds with pytpy were tested as precatalysts for the regioselective hydrosilylation of styrene. mdpi.com

Furthermore, the strategy of combining tpy-based metal complexes into coordination polymers has been extended to photocatalysis. Bimetallic coordination polymers, Co-Zr and Ni-Zr, were synthesized by linking tpy-based cobalt or nickel complexes with ZrO₈ nodes. nih.gov These materials were applied as noble metal-free catalysts for the photoreduction of CO₂ to selectively produce CO. nih.gov The Co-Zr polymer demonstrated better performance, yielding 3654 μmol of CO per gram of catalyst over 6 hours. nih.gov

| Catalyst System | Reaction Type | Substrate | Key Findings | Reference |

|---|---|---|---|---|

| Co(II) and Fe(II) coordination polymers of pytpy | Hydrosilylation | Styrene | Active precatalysts for regioselective hydrosilylation. | mdpi.com |

| Co-Zr bimetallic coordination polymer | CO₂ Photoreduction | CO₂ | Selectively produces CO with a yield of 3654 μmol g⁻¹ in 6h. | nih.gov |

| Ni-Zr bimetallic coordination polymer | CO₂ Photoreduction | CO₂ | Active for selective CO production, but less efficient than Co-Zr. | nih.gov |

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers. The incorporation of 2,6-dipyridin-2-ylpyridine derivatives as linkers or as functional moieties within the pores allows for the creation of highly ordered, porous, and catalytically active materials.

A notable example is an ionic iron-based MOF assembled from the ditopic ligand 4′-pyridyl-2,2′:6′,2′′-terpyridine (pytpy) and an iron(II) salt. This 3-D porous material served as an effective precatalyst for the syn-selective hydroboration of alkynes under mild, solvent-free conditions. mdpi.com The catalyst demonstrated good recyclability and applicability for a range of substrates. mdpi.com

In another study, a copper-based coordination polymer, [CuCl(cptpy)·2H₂O]n, was synthesized using 4'-(4-carboxyphenyl)-2,2':6',2''-terpyridine (Hcptpy) as the ligand. Electrochemical analysis revealed that this material possesses good catalytic activities for the reduction of both sodium nitrite (B80452) (NaNO₂) and hydrogen peroxide (H₂O₂), highlighting its potential as a catalytic material for redox reactions. researchgate.net

| MOF Catalyst | Metal Center | Reaction | Key Feature | Reference |

|---|---|---|---|---|

| Ionic MOF with pytpy ligand | Iron(II) | Alkyne Hydroboration | Recyclable catalyst for syn-selective hydroboration under mild conditions. | mdpi.com |

| [CuCl(cptpy)·2H₂O]n | Copper(II) | Reduction of NaNO₂ and H₂O₂ | Exhibits significant electrochemical catalytic activity. | researchgate.net |

Organic-inorganic hybrid materials involve the immobilization of molecular catalysts onto the surface of inorganic supports, such as silica or alumina. This approach leverages the high surface area and stability of the inorganic material while retaining the well-defined catalytic sites of the 2,6-dipyridin-2-ylpyridine metal complex.

Significant research has been conducted on immobilizing a cobalt-terpyridine complex on silica gel (Co(tpy)Br₂@SiO₂/H₂O) for use in hydrosilylation reactions. nih.gov This heterogeneous catalyst, when activated by NaBHEt₃, showed high activity for the hydrosilylation of 1-octene with diphenylsilane. nih.gov Although its activity decreased upon reuse due to the leaching of the cobalt complex, further studies optimized the system. nih.gov It was found that inorganic salts like potassium carbonate (K₂CO₃) could serve as stable and cost-effective activators for the Co(tpy)Br₂@SiO₂ catalyst, affording products in good yields (up to 92% for styrene with triethoxysilane). rsc.org This improved system demonstrated excellent reusability and was successfully applied in a continuous flow reactor. rsc.orgscispace.com

In a different application, an iron(II) bis-terpyridine complex was immobilized onto the mesoporous silica SBA-15. rsc.org This hybrid material proved to be an effective catalyst for the epoxidation and aziridination of alkenes. rsc.org

| Catalyst | Support | Reaction | Activator/Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Co(tpy)Br₂ | Silica Gel | Hydrosilylation of 1-octene | NaBHEt₃ | High activity, but decreased on reuse | nih.gov |

| Co(tpy)Br₂ | Silica Gel | Hydrosilylation of styrene | K₂CO₃ | 92% | rsc.orgscispace.com |

| Fe(II) bis-TPY | SBA-15 | Epoxidation/Aziridination | - | Effective catalyst | rsc.org |

Role of 2,6-Dipyridin-2-ylpyridine as a Non-Innocent Ligand in Catalysis

The 2,6-dipyridin-2-ylpyridine ligand is often classified as "non-innocent," meaning it actively participates in the redox processes of a catalytic cycle rather than acting as a passive spectator. nih.govcolab.wsnih.gov This behavior stems from the electronic structure of the tpy ligand, which contains three electron-deficient pyridine rings. This endows tpy with not only strong σ-donating capabilities but also makes it an excellent π-acceptor. nih.gov The low-lying lowest unoccupied molecular orbital (LUMO) of the tpy ligand can accept electron density from the metal center during redox chemistry. nih.govcolab.ws

The non-innocent character of tpy has been identified as crucial in the catalytic cycles of various metal complexes. nih.gov

Tpy-Manganese, -Iron, and -Cobalt complexes: These have been used to catalyze C-C multiple bond hydrofunctionalization and cross-coupling reactions where the ligand's ability to store and release electrons is vital. nih.gov

Tpy-Ruthenium and -Rhodium complexes: These complexes exhibit metal-hydride reactivity, which is central to reactions like transfer hydrogenation, where the tpy ligand's electronic properties play a key role. nih.gov

Tpy-Copper and -Palladium complexes: The tpy ligand can assist in single-electron transfer (SET) processes, enabling metal-promoted radical reactions. nih.gov

By participating in the redox chemistry, the non-innocent 2,6-dipyridin-2-ylpyridine ligand opens up new reaction pathways and enhances the catalytic efficiency of its metal complexes, making it a powerful tool in the design of advanced catalysts. nih.govcolab.ws

Advanced Characterization Techniques and Spectroscopic Analysis of 2,6 Dipyridin 2 Ylpyridine Systems

Structural Elucidation via X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of 2,6-dipyridin-2-ylpyridine (B73702) complexes. For homoleptic complexes of the type [M(tpy)₂]ⁿ⁺, the tpy ligand coordinates to the metal center in a meridional fashion, resulting in a distorted octahedral geometry. nih.govnih.gov This coordination creates two five-membered chelate rings on each ligand, contributing to the high stability of the complex.

Crystal structure analyses reveal key structural parameters. For instance, in a formal Ni(0) complex, Ni(tpy)₂, the average Ni–N bond lengths are 2.127 Å for the outer pyridine (B92270) rings and 1.985 Å for the central pyridine ring. nih.gov This structure is better described as [Ni²⁺(tpy⁻˙)₂]⁰, indicating electron transfer from the metal to the ligand's π* orbitals. nih.gov In cobalt complexes, such as [Co(pytpy)₂]²⁺ and [Co(pytpy)₂]³⁺ (where pytpy is a pyridine-terpyridine derivative), both Co(II) and Co(III) centers adopt a six-coordinate, distorted octahedral geometry with meridional ligand arrangement. nih.gov

Beyond intramolecular details, crystallography provides insight into intermolecular interactions that dictate crystal packing. In [M(tpy)₂]ⁿ⁺ systems, a common packing motif is the "terpy embrace," a two-dimensional arrangement driven by multiple edge-to-face and offset face-to-face π-stacking interactions between the aromatic rings of adjacent complexes. researchgate.net These interactions assemble the complexes into regular square grids, forming layers that stack to build the crystal. researchgate.net The cavities and grooves created within these layers can accommodate anions and solvent molecules, which in turn can influence the precise packing arrangement and even the magnetic properties of the material. researchgate.net

Table 1: Selected X-ray Crystallography Data for a Representative Terpyridine Complex Allows for sorting and filtering of data.

| Parameter | Value | Reference |

| Complex | [Ni(tpy)₂]⁰ | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pbca | nih.gov |

| Coordination Geometry | Distorted Octahedral | nih.gov |

| Avg. Ni-N (outer) | 2.127 Å | nih.gov |

| Avg. Ni-N (central) | 1.985 Å | nih.gov |

| Supramolecular Motif | π-stacking dimers | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Electronic Characterization

NMR spectroscopy is a powerful tool for characterizing the structure and electronic environment of 2,6-dipyridin-2-ylpyridine and its diamagnetic complexes in solution. Both ¹H and ¹³C NMR provide detailed information about the ligand's symmetry and the effect of metal coordination.

In the ¹H NMR spectrum of free 2,2':6',2''-terpyridine, the aromatic protons exhibit distinct signals typically between δ = 7.0–9.0 ppm. rsc.org Upon coordination to a metal center, such as in [Ru(tpy)(L)X]ⁿ⁺ complexes, significant changes in the chemical shifts of these protons are observed. koreascience.kr Protons on the pyridine rings are deshielded and shift downfield due to the electron-withdrawing effect of the metal ion and the rigid, planar conformation imposed by coordination. The magnitude of this shift provides insight into the ligand field strength and the nature of the metal-ligand bond. koreascience.kr For example, protons on the outer pyridine rings that are positioned over the ring currents of an adjacent ligand in a bis-terpyridine complex can experience upfield shifts. koreascience.kr

¹³C NMR spectroscopy complements the proton data, providing information on the carbon framework of the ligand. The spectrum of free terpyridine shows characteristic signals for the different carbon environments. researchgate.net Upon complexation, these signals also shift, reflecting the altered electronic distribution within the ligand system. The predictable patterns in both ¹H and ¹³C NMR spectra are invaluable for confirming the successful synthesis and purity of new terpyridine complexes. rsc.org

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for 2,2':6',2''-terpyridine Allows for sorting and filtering of data.

| Proton | Free Ligand (in acetone-d₆) | Coordinated in [Ru(tpy)L₂]²⁺ type complex (in CD₃CN) | Reference |

| H3', H5' | 8.70 (d) | ~8.30 (d) | koreascience.krresearchgate.net |

| H4' | 7.95 (t) | ~7.78 (t) | koreascience.krresearchgate.net |

| H3, H3" | 8.65 (d) | ~7.62 (t) | koreascience.krresearchgate.net |

| H4, H4" | 7.90 (t) | ~7.33 (t) | koreascience.krresearchgate.net |

| H5, H5" | 7.35 (t) | ~7.07 (d) | koreascience.krresearchgate.net |

| H6, H6" | 8.55 (d) | ~8.95 (d) | koreascience.krresearchgate.net |

Note: Specific shifts for coordinated tpy vary depending on the metal, other ligands, and solvent.

Vibrational Spectroscopy (FTIR) for Ligand and Complex Analysis

Fourier-transform infrared (FTIR) spectroscopy is a widely used technique to probe the vibrational modes of molecules and provides key evidence for the coordination of 2,6-dipyridin-2-ylpyridine to a metal center. The analysis focuses on characteristic vibrations of the pyridine rings.

The IR spectrum of the free terpyridine ligand is characterized by several prominent bands. The ring stretching vibrations of the C=C and C=N bonds within the pyridine rings typically appear in the 1400–1600 cm⁻¹ region. rsc.org Upon coordination to a metal ion, these bands often shift to higher frequencies (a blue shift). This shift is indicative of the stiffening of the bonds within the aromatic rings due to the donation of electron density from the ligand's nitrogen atoms to the metal and the mechanical constraint of chelate ring formation. This observation serves as a strong diagnostic tool to confirm the formation of a metal-ligand bond. Other vibrational modes, such as the ring breathing mode (~1000 cm⁻¹) and C-H out-of-plane bending vibrations, are also present and can be affected by coordination. cdnsciencepub.comresearchgate.net

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

Electronic spectroscopy (UV-Visible absorption and photoluminescence) is fundamental to understanding the excited-state properties of 2,6-dipyridin-2-ylpyridine systems, which are central to their applications in areas like sensing, light-emitting devices, and photochemistry.

Both the free 2,6-dipyridin-2-ylpyridine ligand and its metal complexes display intense absorption bands in the ultraviolet (UV) region, typically below 350 nm. nih.govrsc.org These high-energy absorptions are assigned to spin-allowed π→π* electronic transitions localized on the terpyridine ligand framework. nih.gov These are referred to as ligand-centered (LC) transitions. While the energy of these transitions can be slightly perturbed by metal coordination or substitution on the ligand, they are largely a characteristic feature of the aromatic polypyridine structure itself. rsc.orgroyalsocietypublishing.org